molecular formula C5H10ClNO4 B555682 3-aminopentanedioic Acid Hydrochloride CAS No. 336182-10-6

3-aminopentanedioic Acid Hydrochloride

Cat. No.: B555682
CAS No.: 336182-10-6
M. Wt: 147,13*36,45 g/mole
InChI Key: MMFFEGXUHLLGHX-UHFFFAOYSA-N
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Description

3-aminopentanedioic acid hydrochloride, also known as β-glutamic acid hydrochloride, is a derivative of glutamic acid. It is a 1,5-dicarboxylic acid compound with a 3-amino substituent.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-aminopentanedioic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-aminopentanedioic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    L-glutamic acid: A naturally occurring amino acid with similar structural features.

    2-aminopentanedioic acid: Another amino acid derivative with a different amino group position.

    4-fluoro-2-aminopentanedioic acid: A fluorinated analog with distinct chemical properties.

Uniqueness

3-aminopentanedioic acid hydrochloride is unique due to its specific amino group position and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

3-aminopentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFEGXUHLLGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375808
Record name 3-aminopentanedioic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-10-6
Record name Pentanedioic acid, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminopentanedioic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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